Silver acetylide

Übersicht

Beschreibung

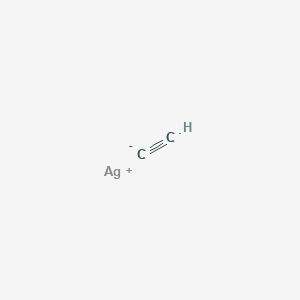

Silver acetylide is an inorganic chemical compound with the formula Ag2C2, a metal acetylide . The compound can be regarded as a salt of the weak acid, acetylene . The salt’s anion consists of two carbon atoms linked by a triple bond .

Synthesis Analysis

Silver acetylide can be produced by passing acetylene gas through a solution of silver nitrate . The reaction product is a greyish to white precipitate . This is the same synthesis from Berthelot in which he first found silver acetylide in 1866 . The double salt is formed in acidic or neutral silver nitrate solutions . Performing the synthesis in basic ammonia solution does not allow the double salt to form, producing pure silver acetylide .

Molecular Structure Analysis

Silver acetylide forms crystals with most likely a hexagonal structure . The molecular formula is C2Ag2 . The average mass is 131.890 Da and the monoisotopic mass is 130.905090 Da .

Physical And Chemical Properties Analysis

Silver acetylide is a gray or white solid . It has a density of 4.47 g/cm3 and a heat of formation of 357.6±5.0 kJ/mol . It is not soluble in water and is not appreciably soluble in any other solvent .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications : Silver acetylide is increasingly used in organic chemistry, particularly in reactions involving silver salts as catalysts or intermediates. Its mildness and low basicity make it a valuable nucleophilic reagent in synthesizing complex molecules (Halbes-Letinois, Weibel, & Pale, 2007).

Use in Palladium-Catalyzed Coupling Reactions : Silver acetylides have been successfully used in palladium-catalyzed coupling reactions to produce enynes. This suggests a role for organosilver compounds in the Pd catalytic cycle and supports silver acetylides as intermediates in new Pd/Ag-catalyzed coupling reactions (Dillinger, Bertus, & Pale, 2001).

Synthesis of 1,4-Oxathian-3-imine Derivatives : Silver-acetylide, when used as a nucleophile in reactions with isothiocyanates and epoxides, facilitates the formation of 1,4-oxathian-3-imine derivatives. The reaction's outcome highly depends on the reaction conditions and the specific catalyst used (Samzadeh‐Kermani, 2016).

Direct Alkynylation at Bicyclic Cage Bridgeheads : Silver(I) acetylides enable direct carbon-carbon bond formation at the bridgehead position of adamantane and similar systems. This provides insights into substrate constraints and the underlying mechanism of the reaction (Pouwer et al., 2007).

Explosive Applications : Silver acetylide-silver nitrate explosive has been explored as a means to produce impulsive loadings on structural elements. This application demonstrates a simple, inexpensive, and safe approach to producing low-level and short-duration distributed impulsive loadings (Nevill & Hoese, 1965).

Electrochemical Generation in Pd-Catalyzed Reactions : An electro-oxidative method has been developed to generate silver acetylides from acetylenes, which can be integrated into Pd-catalyzed electrochemical Sonogashira-type reactions, showcasing its applicability in synthesizing coupling adducts (Mitsudo et al., 2010).

Antimicrobial Applications : Silver-based antimicrobial products, including those involving silver nanoparticles, have seen a resurgence in medical uses. This underlines silver's efficacy as a broad-spectrum antimicrobial agent with low toxicity and affordable cost (Ciriminna, Albo, & Pagliaro, 2020).

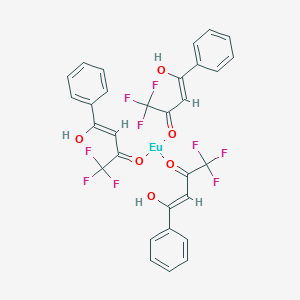

Luminescent Properties : Studies on polynuclear copper(I), silver(I), gold(I), rhenium(I), and platinum(II) acetylide complexes have revealed unique photophysical and photochemical properties due to the presence of acetylide ligands. These findings are crucial for the development of novel luminescent materials and technologies (Yam, Lo, & Wong, 1999).

Safety in Use and Antimicrobial Effects : The antimicrobial action of silver is proportional to the bioactive silver ion released, with applications in water purification, wound care, and various medical devices. Silver exhibits low toxicity in humans, making it a safe and effective antimicrobial agent (Lansdown, 2006).

Safety And Hazards

Zukünftige Richtungen

Silver acetylides are now seen as promising tools in organic chemistry . This critical review focuses on this emerging field, and, with emphasis on mechanistic aspects, cover the synthesis of silver acetylides, their applications in organic chemistry and reactions involving silver salts as catalysts where silver acetylides are probable intermediates .

Eigenschaften

IUPAC Name |

silver;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Ag/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLERPCVQDVNSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HAg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver acetylide | |

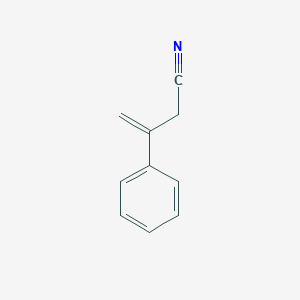

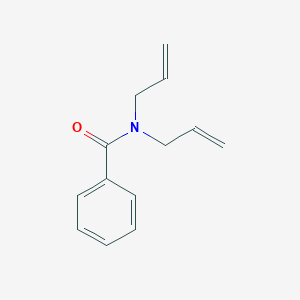

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

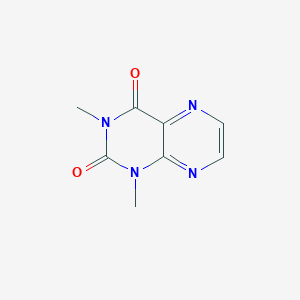

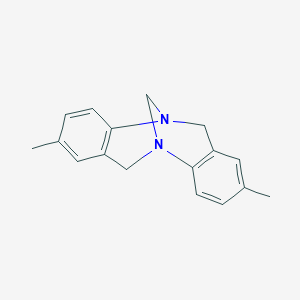

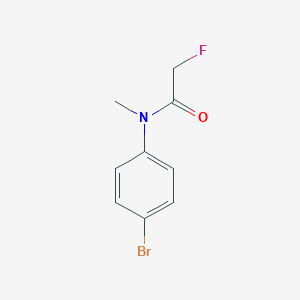

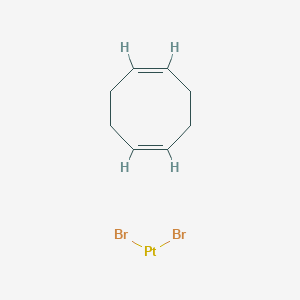

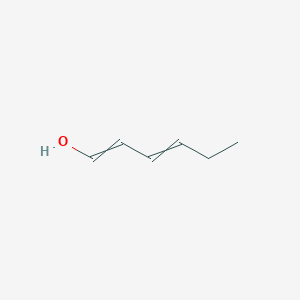

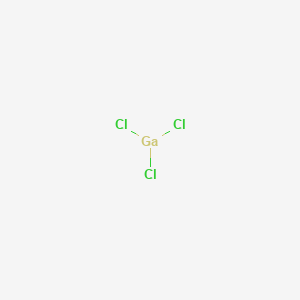

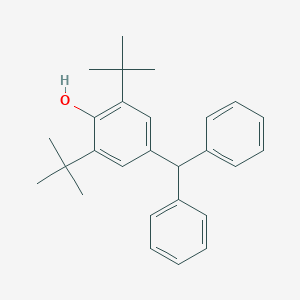

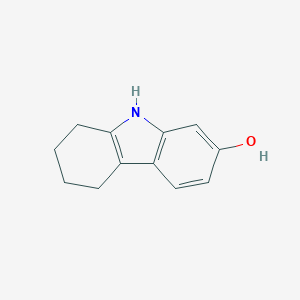

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)